4'-O-Desmethyl 4'-O-Acetyl Diltiazem
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Overview
Description
4’-O-Desmethyl 4’-O-Acetyl Diltiazem is a derivative of diltiazem, a well-known calcium channel blocker used primarily for its cardiovascular effects. This compound is characterized by its molecular formula C23H26N2O5S and a molecular weight of 442.53 . It appears as a white crystalline powder, soluble in organic solvents like chloroform and dichloromethane, but nearly insoluble in water .
Preparation Methods
The synthesis of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem typically involves the acetylation of 4’-O-Desmethyl Diltiazem. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl group at the 4’ position .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
4’-O-Desmethyl 4’-O-Acetyl Diltiazem undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4’-O-Desmethyl 4’-O-Acetyl Diltiazem has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the analysis of diltiazem and its formulations.
Biology: The compound is studied for its potential effects on calcium channels and related biological pathways.
Mechanism of Action
The mechanism of action of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem is similar to that of diltiazem. It primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to vasodilation, reduced heart rate, and decreased myocardial oxygen demand . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .
Comparison with Similar Compounds
4’-O-Desmethyl 4’-O-Acetyl Diltiazem can be compared with other diltiazem derivatives such as:
Diltiazem: The parent compound, widely used for its cardiovascular effects.
4’-O-Desmethyl Diltiazem: A precursor in the synthesis of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem, with similar but less potent effects.
N-Desmethyl Diltiazem: Another derivative with distinct pharmacokinetic properties.
The uniqueness of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem lies in its specific acetylation, which may confer different pharmacological properties and stability compared to its parent compound and other derivatives.
Properties
CAS No. |
85365-35-1 |
---|---|
Molecular Formula |
C₂₃H₂₆N₂O₅S |
Molecular Weight |
442.53 |
Synonyms |
(2S,3S)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-acetyloxyphenyl)-1,5-benzothiazepin-4(5H)-one; (2S-cis)-3-(Acetyloxy)-5-[2-(dimethylamino)_x000B_ethyl]-2,3-dihydro-2-(4-acetyloxyphenyl)-1,5-benzothiazepin-4(5H)-one; |
Origin of Product |
United States |
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